molecular formula C21H22N6O3 B11195320 N-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

N-butyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide

Cat. No.: B11195320
M. Wt: 406.4 g/mol
InChI Key: XFLMJUIIPQANFH-UHFFFAOYSA-N
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Description

N-BUTYL-2-{8-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-2-{8-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the oxadiazole and triazole rings, followed by their fusion with the pyridine ring. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-2-{8-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-BUTYL-2-{8-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BUTYL-2-{8-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-2-YL}ACETAMIDE is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for diverse applications and potential therapeutic benefits .

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

N-butyl-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide

InChI

InChI=1S/C21H22N6O3/c1-3-4-11-22-17(28)13-27-21(29)26-12-5-6-16(19(26)24-27)20-23-18(25-30-20)15-9-7-14(2)8-10-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,22,28)

InChI Key

XFLMJUIIPQANFH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C(=O)N2C=CC=C(C2=N1)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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